4-(4,4-Difluoropiperidin-1-yl)-3-nitrobenzonitrile
Description
4-(4,4-Difluoropiperidin-1-yl)-3-nitrobenzonitrile is a nitrile-containing aromatic compound featuring a 4,4-difluoropiperidine substituent. Its molecular formula is C₁₂H₁₁F₂N₃O₂, with a molecular weight of 267.24 g/mol (CAS: 2420551-12-6) . The compound’s structure includes a benzonitrile core substituted with a nitro group at the 3-position and a 4,4-difluoropiperidine ring at the 4-position. This fluorinated piperidine moiety introduces steric and electronic effects that influence its physicochemical properties, such as polarity and lipophilicity. The compound is cataloged under MDL number MFCD32202489 and is typically used in pharmaceutical and agrochemical research for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c13-12(14)3-5-16(6-4-12)10-2-1-9(8-15)7-11(10)17(18)19/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVVIVYIYJGVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-nitrobenzonitrile typically involves the following steps:
Formation of 4,4-Difluoropiperidine: This intermediate is synthesized by reacting piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Nitration of Benzonitrile: Benzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrobenzonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like acetonitrile.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-(4,4-Difluoropiperidin-1-yl)-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperidine ring.
Scientific Research Applications
Synthesis Overview
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-nitrobenzonitrile typically involves several key steps:
- Formation of 4,4-Difluoropiperidine : Achieved by reacting piperidine with a fluorinating agent.
- Nitration of Benzonitrile : Using a mixture of concentrated sulfuric and nitric acids.
- Coupling Reaction : Involves coupling the piperidine derivative with 3-nitrobenzonitrile in the presence of a base like potassium carbonate.
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. It serves as a crucial building block for synthesizing various pharmaceutical agents, particularly those targeting neurological disorders.
- Case Study : Research has demonstrated that derivatives of this compound exhibit potential as inhibitors for specific protein kinases involved in cancer pathways. These compounds can modulate enzyme activity, leading to therapeutic effects in cancer treatment.
Materials Science
In materials science, this compound is explored for its potential use in developing advanced materials such as polymers and coatings. The unique chemical structure allows for modifications that can enhance material properties.
- Data Table: Material Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Solubility | Soluble in organic solvents |
Biological Studies
This compound is also utilized as a probe in biochemical assays to study enzyme interactions and receptor binding. Its nitro group can participate in redox reactions, making it valuable for investigating biological mechanisms.
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. This interaction can significantly influence biological processes.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural Analogues
The most closely related compound is 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzonitrile (CAS: 2566171-88-6), which shares the benzonitrile-nitro backbone but substitutes the 4,4-difluoropiperidine group with a 3,3-difluoropyrrolidine ring. Additional analogues include nitrile-bearing heterocycles such as those described in , though their structural complexity (e.g., ethynyl-pyrimidoindole substituents) limits direct comparability .
Structural and Molecular Data
The table below summarizes critical differences between the target compound and its pyrrolidine analogue:
| Property | 4-(4,4-Difluoropiperidin-1-yl)-3-nitrobenzonitrile | 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzonitrile |
|---|---|---|
| Molecular Formula | C₁₂H₁₁F₂N₃O₂ | C₁₁H₉F₂N₃O₂ |
| Molecular Weight (g/mol) | 267.24 | 253.21 |
| Heterocyclic Ring | Piperidine (6-membered) | Pyrrolidine (5-membered) |
| Fluorine Positions | 4,4-difluoro | 3,3-difluoro |
| CAS Number | 2420551-12-6 | 2566171-88-6 |
| Catalog Number | 210982 | 210981 |
Impact of Structural Differences
Ring Size and Steric Effects: The piperidine ring (6-membered) in the target compound introduces greater conformational flexibility compared to the pyrrolidine analogue (5-membered). The additional CH₂ group in piperidine increases molecular weight by 14.03 g/mol, which could marginally affect solubility or diffusion rates.
In contrast, the 3,3-difluoro substitution in pyrrolidine introduces asymmetry, possibly altering dipole moments and intermolecular interactions .
Electronic and Lipophilic Properties: Fluorine’s electronegativity increases the polarity of both compounds, but the piperidine derivative’s larger ring may distribute electron density more evenly, moderating its reactivity compared to the pyrrolidine analogue.
Research Implications and Limitations
While structural data for these compounds are well-documented (), experimental comparisons of their biological activity, solubility, or stability are absent in the provided evidence. The pyrrolidine analogue’s smaller size and asymmetric fluorine placement may favor interactions with compact enzymatic pockets, whereas the piperidine derivative’s flexibility could be advantageous in less constrained targets. Further studies using techniques like X-ray crystallography (e.g., SHELX-based refinements, as in ) or NMR spectroscopy are needed to validate these hypotheses .
Biological Activity
The compound 4-(4,4-Difluoropiperidin-1-yl)-3-nitrobenzonitrile is a member of the nitrobenzonitrile family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and vascular biology. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Structure and Composition
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H10F2N4O2
- Molecular Weight : 270.23 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity | Potentially toxic (H301, H302) |
Anticancer Properties
Research indicates that nitrobenzoate-derived compounds exhibit significant anticancer properties. For example, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, the nitro group in these compounds is often linked to their ability to disrupt cellular processes critical for tumor growth.
Case Study: Inhibition of Tumor Cell Proliferation
A study evaluating the effects of nitrobenzoate derivatives on cancer cells revealed that these compounds could inhibit tubulin polymerization, a crucial mechanism for cancer cell division. The findings suggest that this compound may share similar mechanisms of action .
Antiangiogenic Activity
Another area of interest is the antiangiogenic potential of nitrobenzoate derivatives. The compound has been implicated in inhibiting angiogenesis—the formation of new blood vessels—which is vital for tumor growth and metastasis.
Research Findings
Recent studies have highlighted that certain nitrobenzoate compounds can effectively impair vascular development in models such as zebrafish. This suggests that this compound could be explored as a therapeutic agent to combat diseases characterized by excessive angiogenesis .
The biological activities of this compound may be attributed to its interaction with specific cellular pathways:
- Inhibition of PLK4 : Similar compounds have been shown to inhibit Polo-like kinase 4 (PLK4), which plays a role in centriole biogenesis and is often overexpressed in cancers. Inhibition of PLK4 can lead to reduced tumor growth and increased apoptosis .
- Disruption of Tubulin Dynamics : The nitro group may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
